Ezatiostat
Vue d'ensemble
Description
Ezatiostat est un médicament à petite molécule appartenant à la classe des peptides. Il s'agit d'un inhibiteur analogue de la glutathion S-transférase P1-1, et il est principalement étudié pour son potentiel dans le traitement du syndrome myélodysplasique. Ce composé stimule la formation de cellules de moelle osseuse qui sont des précurseurs des granulocytes, des monocytes, des érythrocytes et des plaquettes .
Applications De Recherche Scientifique
Ezatiostat has been extensively studied for its potential in treating myelodysplastic syndrome, a clonal stem cell disorder that leads to bone marrow failure. It has shown significant clinical activity, including multilineage responses and durable red-blood-cell transfusion independence in low- to intermediate-risk patients . Additionally, it has been used as a glutathione S-transferase P1 inhibitor in various biological assays to study its effects on cellular growth and differentiation .
Mécanisme D'action
Target of Action
Ezatiostat primarily targets Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It interacts with its target by acting intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , specifically by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction results in changes in cellular processes, including the differentiation of granulocytes and monocytes in HL60 cells .
Biochemical Pathways
This compound affects the MAPK signaling pathway, which is involved in various cellular functions, including cell proliferation, differentiation, and migration . By activating ERK2, this compound disrupts the GSTP1-1/JNK signaling pathway, leading to the promotion of growth and maturation of normal multilineage hematopoietic progenitor stem cells .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. In a phase 1-2a study, patients received this compound at various dose levels intravenously on certain days of a treatment cycle . The concentration of the primary active metabolites increased proportionate to the this compound dosage .
Result of Action
This compound has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It stimulates the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets . This can be particularly beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the patient’s specific condition, such as the presence of myelodysplastic syndrome
Analyse Biochimique
Biochemical Properties
Ezatiostat is known to target Glutathione S-transferase P . It acts as an analog inhibitor of glutathione S-transferase P1-1 . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound acts intracellularly on the MAPK signaling pathway by activating ERK2 . It has demonstrated myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells . It is designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glutathione S-transferase P1-1, which results in the activation of the MAPK signaling pathway by activating ERK2 . This leads to the differentiation of granulocytes and monocytes in HL60 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence
Metabolic Pathways
This compound is involved in the MAPK signaling pathway
Transport and Distribution
Given its intracellular activity on the MAPK signaling pathway, it can be inferred that this compound is transported into cells where it exerts its effects .
Subcellular Localization
Given its known intracellular activity, it can be inferred that this compound acts within cells .
Méthodes De Préparation
Le chlorhydrate d'ezatiostat peut être synthétisé par une série de réactions chimiques impliquant la formation d'un analogue tripeptidique du glutathion. La voie de synthèse implique généralement le couplage de motifs gamma-glutamyl, cystéinyl et phénylglycine diéthylester. Le produit final est ensuite cristallisé pour obtenir la forme sel de chlorhydrate .
Analyse Des Réactions Chimiques
Ezatiostat subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour inhiber la glutathion S-transférase P1-1, ce qui conduit à l'activation de la voie de signalisation MAPK en activant ERK2. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les agents réducteurs, les principaux produits étant les formes activées des enzymes cibles.
Applications de la recherche scientifique
This compound a été largement étudié pour son potentiel dans le traitement du syndrome myélodysplasique, un trouble des cellules souches clonales qui entraîne une insuffisance médullaire. Il a montré une activité clinique significative, y compris des réponses multi-lignées et une indépendance durable de la transfusion de globules rouges chez les patients à faible risque à risque intermédiaire . De plus, il a été utilisé comme inhibiteur de la glutathion S-transférase P1 dans diverses analyses biologiques pour étudier ses effets sur la croissance et la différenciation cellulaires .
Mécanisme d'action
This compound exerce ses effets en inhibant la glutathion S-transférase P1-1, ce qui conduit à l'activation de la kinase Jun. Cette activation favorise la croissance et la maturation des cellules souches progénitrices hématopoïétiques. Le composé régule également l'expression des gènes, y compris les microARN qui ont un impact sur la pathologie de la maladie du syndrome myélodysplasique .
Comparaison Avec Des Composés Similaires
Ezatiostat est unique dans sa capacité à inhiber la glutathion S-transférase P1-1 et à activer la voie de signalisation MAPK. Des composés similaires comprennent d'autres analogues du glutathion et des inhibiteurs de la glutathion S-transférase, tels que Telintra et TLK199. This compound se distingue par son mécanisme d'action spécifique et son potentiel dans le traitement du syndrome myélodysplasique .
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168682-53-9 | |
Record name | Ezatiostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.